2-Chloro-5-tert-butylaniline
Description
Strategic Importance of Functionalized Aniline (B41778) Derivatives in Chemical Research
Functionalized aniline derivatives are a cornerstone of modern chemical research, serving as indispensable building blocks across a multitude of scientific disciplines. These aromatic amines are ubiquitous scaffolds found at the core of a vast array of molecules, including a significant number of natural products and biologically active substances. sigmaaldrich.com Their prevalence in the pharmaceutical and agrochemical industries is particularly noteworthy, where they form the basic structure for numerous drugs and pesticides. sigmaaldrich.com The strategic introduction of various functional groups onto the aniline ring allows for the fine-tuning of a molecule's chemical and physical properties, which is crucial for enhancing biological activity and selectivity. chemicalbook.com
The synthetic utility of anilines also extends to material science, where they are crucial precursors for polymers, dyes, and pigments. sigmaaldrich.comsigmaaldrich.com The ongoing demand for novel materials and therapeutics necessitates the development of efficient and selective methods for synthesizing substituted anilines. Historically, many synthetic routes required pre-functionalized starting materials, a process that can be inefficient in terms of time, cost, and atom economy. nbinno.com Consequently, a major focus of contemporary research has shifted towards the direct and selective functionalization of aniline C-H and C-N bonds, which offers a more streamlined and cost-effective approach to creating molecular diversity. sigmaaldrich.com This drive for innovation underscores the critical role that tailored aniline derivatives play in advancing chemical synthesis and enabling the creation of high-value, complex molecules.
Overview of Aryl Halides and Sterically Hindered Amines as Synthetic Building Blocks
Aryl halides and sterically hindered amines are two fundamental classes of building blocks in organic synthesis, each offering unique reactivity that is exploited in a wide range of chemical transformations. Aryl halides, which are aromatic compounds containing one or more halogen atoms, are key substrates in a multitude of cross-coupling reactions. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have become standard methods for forming carbon-nitrogen (C-N) bonds, linking aryl halides with amines to generate functionalized aniline derivatives and other N-aryl compounds. chemicalbook.com Similarly, copper-catalyzed Ullmann-type reactions are also widely employed for the N-arylation of amines and other nucleophiles using aryl halides. sigmaaldrich.comagrochemicals.com.cn The halogen atom on the aromatic ring serves as a versatile handle, allowing for the regioselective introduction of various substituents.
Sterically hindered amines, particularly those bearing bulky groups like a tert-butyl substituent, present both challenges and opportunities in synthesis. The significant steric bulk around the amino group can impede reactions, often requiring the development of specialized catalysts and ligands to achieve efficient coupling. chemicalbook.com However, this same steric hindrance is a powerful tool for controlling selectivity. It can direct reactions to specific sites on a molecule and influence the conformational properties of the final product. Current time information in Bangalore, IN. The development of methods for the effective arylation of sterically hindered primary amines has been a significant area of research, leading to robust protocols that can accommodate a wide range of functionalized aryl halides under mild conditions. chemicalbook.com The interplay between the electronic properties of the aryl halide and the steric demands of the amine is a key consideration in designing synthetic routes for complex target molecules.
Positioning of 2-Chloro-5-tert-butylaniline within Contemporary Organic Chemistry
This compound occupies a strategic position in modern organic chemistry as a bifunctional building block that incorporates the key features of both an aryl halide and a sterically hindered aniline. This unique combination makes it a valuable intermediate for the synthesis of complex, highly substituted aromatic compounds. The chlorine atom at the 2-position provides a reactive site for cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the tert-butyl group at the 5-position exerts significant steric influence, which can direct the regioselectivity of subsequent transformations and modulate the physicochemical properties of the resulting molecules, such as solubility and crystal packing. sigmaaldrich.com
The utility of this compound is exemplified by its application in the synthesis of agrochemicals. For instance, it serves as a key precursor for certain quinoline (B57606) derivatives that exhibit potent antifungal activity. cymitquimica.com In the synthesis of these compounds, the aniline moiety participates in the formation of the quinoline core, while the chloro and tert-butyl substituents become integral parts of the final molecular architecture, contributing to its biological efficacy. cymitquimica.com As a readily available intermediate, this compound provides a convenient entry point for constructing molecules that are of interest in medicinal chemistry and materials science, where the precise arrangement of substituents on an aromatic core is critical for function.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 918445-56-4 |
| Molecular Formula | C₁₀H₁₄ClN |
| Molecular Weight | 183.68 g/mol |
| Purity | ~90% (Commercially available) |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-2-chloroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGQOELTIIUNGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679226 | |
| Record name | 5-tert-Butyl-2-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918445-56-4 | |
| Record name | 5-tert-Butyl-2-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of 2 Chloro 5 Tert Butylaniline
Reactivity of the Primary Amine Moiety
The primary amine group is a versatile functional group that readily participates in a variety of nucleophilic reactions.
Condensation Reactions Leading to Imines and Schiff Bases
The primary amine of 2-Chloro-5-tert-butylaniline can react with aldehydes and ketones to form imines, also known as Schiff bases. redalyc.org This condensation reaction is typically catalyzed by an acid and involves the formation of a C=N double bond. redalyc.org The steric hindrance from the ortho-chloro and meta-tert-butyl groups can influence the rate and equilibrium of this reaction.
For instance, 2-tert-butylaniline (B1265841), a related compound, undergoes condensation with 2-pyridinecarboxaldehyde (B72084) to form an iminopyridine-based ligand. acs.org Similarly, it reacts with acenaphthoquinone in methanol (B129727) with a catalytic amount of formic acid to produce an α-diimine ligand. acs.org These examples highlight the capability of the sterically hindered amine to form Schiff bases with various carbonyl compounds. The general conditions for Schiff base formation involve reacting the amine with a carbonyl compound, often in a solvent like ethanol (B145695) or methanol, and sometimes with gentle heating to drive the reaction to completion. sigmaaldrich.commdpi.com
Table 1: Examples of Schiff Base Formation with Anilines
| Aniline (B41778) Derivative | Carbonyl Compound | Product Type | Reference |
|---|---|---|---|
| 2-tert-Butylaniline | 2-Pyridinecarboxaldehyde | Iminopyridine Ligand | acs.org |
| 2-tert-Butylaniline | Acenaphthoquinone | α-Diimine Ligand | acs.org |
Formation of Amide and Carboxamide Linkages
The nucleophilic amine group of this compound reacts with carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form stable amide bonds. This acylation is a fundamental transformation in organic synthesis. The reaction typically proceeds by converting the carboxylic acid into a more reactive form, which is then attacked by the amine. luxembourg-bio.com
In a representative synthesis, 2-tert-butylaniline is reacted with pyridine-2,6-dicarbonyl chloride in the presence of triethylamine (B128534) in acetonitrile (B52724) to yield the corresponding bis-amide pincer ligand. nih.gov This demonstrates the amine's ability to undergo diacylation. The synthesis of various N-aryl-2-bromoacetamides has also been reported by reacting anilines with 2-bromo-2-methylpropanoyl bromide. nih.gov These reactions showcase the general utility of anilines in forming amide and carboxamide linkages, a reactivity that is shared by this compound.
Table 2: Representative Amide Formation Reactions
| Amine | Acylating Agent | Product | Reference |
|---|---|---|---|
| 2-tert-Butylaniline | Pyridine-2,6-dicarbonyl chloride | Pyridine-2,6-dicarboxamide ligand | nih.gov |
N-Alkylation and N-Trifluoromethylation Processes
The nitrogen atom of this compound can be alkylated to form secondary or tertiary amines. N-alkylation can be achieved using various methods, including reactions with alkyl halides or reductive amination. vulcanchem.com For instance, the N-alkylation of various anilines with alcohols can be catalyzed by manganese pincer complexes, providing monoalkylated products with high selectivity. researchgate.net This method has been shown to be effective even for sterically hindered anilines. researchgate.net Another approach involves using iridium complexes to catalyze the N-alkylation of amines with alcohols. rsc.org
N-Trifluoromethylation, the introduction of a -CF3 group onto the nitrogen atom, is a significant modification in medicinal chemistry as it can alter the basicity and lipophilicity of the parent amine. chinesechemsoc.org Methods for the N-trifluoromethylation of amines have been developed using reagents such as carbon disulfide and silver fluoride (B91410). chinesechemsoc.org While direct examples with this compound are not specified, the general methodologies are applicable to a wide range of anilines. chinesechemsoc.org
Table 3: N-Alkylation and N-Trifluoromethylation Methods
| Transformation | Reagents/Catalyst | Substrate Scope | Reference |
|---|---|---|---|
| N-Alkylation | Alcohols, Manganese pincer complex | Substituted anilines | researchgate.net |
| N-Alkylation | Alcohols, Iridium complex | Anilines and other amines | rsc.org |
Michael-Type Hydroamination of Activated Olefins
Reactivity of the Aryl Halide Moiety
The chlorine atom on the aromatic ring is relatively unreactive towards traditional nucleophilic aromatic substitution but can be activated by transition metal catalysts to participate in a variety of powerful cross-coupling reactions.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
The aryl chloride of this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org
The Suzuki-Miyaura coupling reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.compreprints.org This reaction is widely used to form biaryl structures. mdpi.compreprints.org While direct coupling of this compound is not explicitly detailed, the methodology is broadly applicable to aryl chlorides. mdpi.com The efficiency of the Suzuki-Miyaura reaction with aryl chlorides often depends on the choice of a suitable phosphine (B1218219) ligand for the palladium catalyst. mdpi.com
The Heck reaction is another important palladium-catalyzed reaction that couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.org The reaction typically proceeds with trans selectivity. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the reactivity of aryl chlorides in the Heck reaction can be enhanced by the use of specific catalyst systems, often involving bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. organic-chemistry.orggoogle.com
Table 4: Overview of Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System | Product Type | References |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl Halide + Organoboron Compound | Palladium Catalyst + Base | Biaryl | mdpi.compreprints.org |
Palladium-Catalyzed Carbonylative Aminohomologation
Palladium-catalyzed carbonylative aminohomologation represents a sophisticated method for the direct aminomethylation of aryl halides. This reaction is particularly valuable as it allows for the one-step insertion of an aminomethyl group (-CH₂NR₂) onto an aromatic ring, a common structural motif in pharmaceuticals and agrochemicals. The process involves a tandem sequence of palladium-catalyzed formylation, followed by in-situ imine formation and subsequent reduction.
For a substrate like this compound, the reaction would typically target the carbon-chlorine bond. The general mechanism proceeds through the following key steps:
Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl chloride (the C-Cl bond of this compound) to form an arylpalladium(II) complex.
CO Insertion : A molecule of carbon monoxide (CO) inserts into the aryl-palladium bond, forming an aroylpalladium(II) complex.
Reduction & Reductive Elimination : In the presence of a reductant, such as formic acid, the aroylpalladium complex is converted to an aldehyde intermediate in situ.
Imine Formation and Reduction : The generated aldehyde reacts with an amine to form an imine, which is then reduced by the same reductant (e.g., formic acid) to yield the final aminomethylated product.
A study on the direct aminomethylation of aryl halides highlighted the reaction's utility, using gaseous CO as the carbon source and formic acid as the reductant. d-nb.info While this specific reaction has not been documented for this compound, the general conditions provide a framework for its potential transformation. Key parameters from a model reaction using 4-chloro-iodobenzene and cyclohexylamine (B46788) are detailed below. d-nb.info
| Parameter | Condition | Role |
|---|---|---|
| Catalyst | Pd(OAc)₂ | Facilitates oxidative addition and CO insertion |
| Ligand | P(o-tolyl)₃ | Stabilizes the palladium center and influences reactivity |
| Carbon Source | CO (gas) | Provides the carbonyl group for homologation |
| Reductant | HCOOH (Formic Acid) | Reduces the aroylpalladium intermediate and the subsequent imine |
| Base | Et₃N (Triethylamine) | Neutralizes acid byproducts |
| Solvent | CH₃CN (Acetonitrile) | Reaction medium |
| Temperature | 100 °C | Provides thermal energy for the reaction |
The reaction is sensitive to the choice of ligand, with electron-rich monodentate phosphines proving effective. d-nb.info For this compound, the presence of the electron-donating tert-butyl and amino groups, along with the deactivating chloro group, would influence the rate of the initial oxidative addition step. Competing reactions, such as amide formation, could also occur. d-nb.info
Mechanistic Implications of the tert-Butyl Substituent
The tert-butyl group is a sterically demanding substituent that exerts significant influence over the reactivity and selectivity of reactions involving the aromatic ring and its functional groups. researchgate.net
Steric Hindrance Effects on Reaction Kinetics and Thermodynamics
The sheer size of the tert-butyl group, C(CH₃)₃, imposes considerable steric hindrance, which can slow down or even prevent reactions at adjacent positions. researchgate.net In this compound, the tert-butyl group is positioned at C5, ortho to the C6 hydrogen and meta to the amino group at C2. This arrangement has profound effects on reaction kinetics.
Reaction Kinetics : Any reaction involving the approach of a reagent to the C6 position or the amino group at C2 will be sterically hindered. The bulky nature of the tert-butyl group shields these sites, raising the activation energy for transition states and thus decreasing the reaction rate. numberanalytics.com For instance, in electrophilic aromatic substitution, attack at the C6 position would be significantly slower compared to a less hindered site. This effect is well-documented; the nitration of tert-butylbenzene (B1681246) is substantially slower than that of toluene, a direct consequence of the tert-butyl group's bulk impeding the approach of the nitronium ion. libretexts.org
Thermodynamics : The tert-butyl group can also influence the thermodynamic stability of products and intermediates. Its steric bulk can stabilize molecules by preventing unwanted intermolecular interactions or by protecting reactive functional groups from degradation. researchgate.net In the case of this compound, the group provides steric protection to the adjacent C-H bond and, to a lesser extent, the amino group, potentially increasing the compound's stability. smolecule.com
The following table illustrates the impact of substituent bulk on the regioselectivity and relative rates of nitration, demonstrating the kinetic consequences of steric hindrance. libretexts.org
| Compound | Relative Rate (vs. Benzene (B151609)=1) | Ortho (%) | Meta (%) | Para (%) |
|---|---|---|---|---|
| Toluene | 25 | 58.5 | 4.5 | 37 |
| tert-Butylbenzene | 16 | 16 | 8 | 75 |
As shown, the increased bulk of the tert-butyl group dramatically reduces the proportion of ortho-substituted product due to steric hindrance, favoring the electronically activated but sterically accessible para position. libretexts.orgwikipedia.org
Influence on Regioselectivity and Diastereoselectivity in Complex Transformations
The steric and electronic properties of the tert-butyl group are powerful tools for directing the outcome of complex chemical reactions, influencing both where a reaction occurs (regioselectivity) and the 3D orientation of the products (diastereoselectivity).
Regioselectivity : In electrophilic aromatic substitution reactions on the this compound ring, the directing effects of the three substituents—amino (-NH₂), chloro (-Cl), and tert-butyl (-C(CH₃)₃)—would compete. The strongly activating, ortho-, para-directing amino group would dominate. However, the tert-butyl group at C5 would sterically hinder substitution at the C6 position (ortho to the amino group). Therefore, electrophilic attack would be strongly favored at the C4 position (para to the amino group), which is sterically accessible. This principle is used synthetically to control reaction outcomes. For example, in the oxidation of phenols with bulky para-substituents, the reaction is often forced to occur at the ortho position, demonstrating how steric bulk can override other directing effects. acs.orgnih.gov Similarly, tert-butylation has been used to control regioselectivity in reactions involving polycyclic aromatic systems. rsc.org
Diastereoselectivity : The tert-butyl group plays a critical role in controlling stereochemistry, particularly in reactions that generate new chiral centers or atropisomers (isomers arising from hindered rotation around a single bond). In transformations involving the amino group of an aniline, a bulky ortho-substituent is often used to create a chiral axis. For example, N-allylation of anilides derived from o-tert-butyl aniline has been shown to proceed with high diastereoselectivity, yielding atropisomeric products. acs.org Similarly, multicomponent reactions involving 2-tert-butylaniline can produce products with excellent diastereomeric ratios, where the bulky group dictates the facial selectivity of the attack on an imine intermediate. rsc.org In a visible-light-driven annulation reaction, the presence of bulky groups on the aniline substrate led to excellent diastereoselectivity, exclusively forming the anti-diastereomer. nih.gov For this compound, while the tert-butyl group is not ortho to the amine, its presence would still influence the conformational preferences of intermediates, thereby affecting the diastereochemical outcome of reactions at the nitrogen atom or at the C2 position.
Derivatization and Synthetic Utility of 2 Chloro 5 Tert Butylaniline
Synthesis of Diverse Heterocyclic Compounds
The specific arrangement of substituents on 2-chloro-5-tert-butylaniline makes it a useful starting point for creating complex heterocyclic structures.
Quinoline (B57606) and Naphthyridine Derivatives
Quinolines and naphthyridines are important heterocyclic cores found in many biologically active compounds. This compound serves as a precursor for derivatives of these ring systems. For example, in the synthesis of azuleno[2,1-b]quinolines, 2-chloroazulene (B13735303) can be reacted with various anilines, including those with tert-butyl groups, to form 2-arylaminoazulene intermediates which are then cyclized. mdpi.com The resulting azuleno[2,1-b]quinolone can be treated with reagents like POCl₃ to yield the corresponding chloro-substituted azuleno[2,1-b]quinoline. mdpi.com
The Combes quinoline synthesis, a classic acid-catalyzed reaction, can also utilize substituted anilines to produce quinolines. While direct examples with this compound are specific, the general methodology involves the reaction of an aniline (B41778) with a β-diketone. Similarly, the Skraup reaction, which uses glycerol, an oxidizing agent, and sulfuric acid, is a fundamental method for quinoline synthesis from anilines. oup.com Rhodium complexes have also been shown to catalyze the synthesis of alkyl-substituted quinolines from anilines and aldehydes. oup.com
In the realm of naphthyridines, which are isomers of quinoline containing a second nitrogen atom in the bicyclic system, syntheses often begin with substituted aminopyridines. mdpi.comresearchgate.net However, substituted anilines can be incorporated in later steps; for instance, thermal condensation of a chlorinated naphthyridine with 2-tert-butylaniline (B1265841) has been used to prepare naphthyridine derivatives. mdpi.com
Table 1: Selected Synthetic Methods for Quinoline and Naphthyridine Scaffolds
| Method Name | Starting Materials | Key Reagents/Conditions | Product Type |
|---|---|---|---|
| Azulenoquinoline Synthesis | 2-Chloroazulene, Arylamine | Brønsted acid (cyclization), POCl₃ (aromatization) | Azuleno[2,1-b]quinoline mdpi.com |
| Skraup Reaction | Aniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | Quinoline oup.com |
| Rhodium-Catalyzed Synthesis | Aniline, Aliphatic Aldehyde | Rhodium complex, Nitrobenzene | Alkyl-substituted quinoline oup.com |
| Naphthyridine Derivatization | Dichloronaphthyridine, 2-tert-butylaniline | Thermal condensation | Aminonaphthyridine mdpi.com |
Imidazolidinone and Pyrimidinone Frameworks
The synthesis of imidazolidinone and pyrimidinone frameworks can be achieved using aniline precursors. For instance, chiral imidazolidinone salts have been employed as organocatalysts in reactions to form aldehyde products with high enantiopurity, demonstrating the integration of such five-membered rings in complex synthesis. core.ac.uk In one specific case, a substituted aniline, 4-t-butylaniline, was condensed with 2-chloroethyl isocyanate to produce an N,N'-disubstituted urea, a key step in the synthesis of certain tubulin inhibitors that mimic combretastatin (B1194345) A-4. acs.org While not this compound itself, this illustrates a general pathway where an aniline is a key component for building structures related to these frameworks.
Phenazine (B1670421) Synthesis via Palladium-Catalyzed Aryl Ligation
The construction of phenazine rings, which consist of two benzene (B151609) rings fused to a pyrazine (B50134) ring, can be accomplished through modern catalytic methods. A powerful strategy involves the palladium-catalyzed double Buchwald-Hartwig amination of substituted haloanilines. clockss.org This "ligation" of two aromatic rings, followed by an in-situ oxidation, efficiently produces phenazines. Research has shown that various substituted bromoanilines and 2-chloroaniline (B154045) can undergo this transformation to yield the corresponding phenazines. clockss.org For example, the reaction of 2-bromo-4-tert-butylaniline (B10114) using a palladium catalyst and a suitable phosphine (B1218219) ligand results in the formation of 2,7-di-tert-butylphenazine. clockss.org This method is particularly useful for creating unsymmetrically substituted phenazines that are difficult to access through other routes. clockss.org
Table 2: Examples of Substituted Phenazines via Palladium-Catalyzed Aryl Ligation
| Starting Haloaniline | Product | Yield | Reference |
|---|---|---|---|
| 2-Bromoaniline | Phenazine | 95% | clockss.org |
| 2-Bromo-4-tert-butylaniline | 2,7-Di-tert-butylphenazine | 55% | clockss.org |
| 2-Bromo-5-methoxyaniline | 2,7-Dimethoxyphenazine | 72% | clockss.org |
Pyrazolo[1,5-a]pyrimidine Scaffolds
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds with significant interest in medicinal chemistry. nih.govmdpi.com The general synthesis starts with a substituted 5-aminopyrazole which undergoes a cyclocondensation reaction with a 1,3-dielectrophile, such as diethyl malonate or a β-enaminone. nih.govmdpi.com The resulting pyrazolo[1,5-a]pyrimidine-diol can then be chlorinated, typically with phosphorus oxychloride, to give a dichloro-derivative. nih.gov These chloro groups are reactive sites for subsequent nucleophilic substitution. For instance, the chlorine at position 7 is often more reactive than the one at position 5, allowing for selective substitution. nih.gov While the initial pyrazole (B372694) dictates the substitution on the five-membered ring, aniline derivatives like 4-tert-butylaniline (B146146) can be introduced in later steps via coupling reactions, such as the Ullmann-type coupling, to the pyrimidine (B1678525) ring to build more complex structures. mdpi.com
Aminothiophene Derivatives as Oligomer Building Blocks
2-Aminothiophenes are valuable building blocks, particularly for the synthesis of oligomers and polymers used in materials science. researchgate.net The Gewald reaction is a common method for synthesizing polysubstituted 2-aminothiophenes. researchgate.net To perform further chemical modifications, the amino group often requires protection. One method involves a Paal-Knorr reaction to form a 2,5-dimethylpyrrole group, which protects the amine. researchgate.net This allows for selective reactions, such as chlorination, on the thiophene (B33073) ring. researchgate.net These functionalized aminothiophenes can then serve as monomers for creating oligomeric structures. researchgate.net
Precursors for Ligands in Organometallic and Coordination Chemistry
In addition to its role in heterocyclic synthesis, this compound and related anilines are important precursors for ligands in organometallic and coordination chemistry. ncert.nic.inlibretexts.org The amino group can be functionalized to create multidentate ligands that can coordinate with transition metals. The substituents on the aromatic ring, such as the chloro and tert-butyl groups, influence the steric and electronic properties of the resulting ligand, which in turn affects the geometry, stability, and reactivity of the metal complex. For example, 2,5-di-tert-butylaniline (B182394) has been used to prepare rigid bidentate nitrogen ligands like 1,2-bis[(2,5-di-tert-butylphenyl)imino]acenaphthene (dtb-BIAN). sigmaaldrich.com These types of ligands are crucial in the development of catalysts for a wide range of chemical transformations. google.com
Development of NNN Pincer Ligands
NNN pincer ligands are a class of tridentate ligands that bind to a metal center through three nitrogen atoms, typically in a meridional fashion. The rigid framework of these ligands imparts thermal stability to the resulting metal complexes and allows for a high degree of control over the metal's coordination sphere. While direct synthesis of NNN pincer ligands from this compound is not extensively documented in the reviewed literature, established synthetic routes using analogous substituted anilines provide a clear blueprint for their potential development.
A common and effective method for the synthesis of pyridine-2,6-dicarboxamide NNN pincer ligands involves the condensation reaction between pyridine-2,6-dicarbonyl dichloride and two equivalents of a substituted aniline. nih.gov This reaction is typically carried out in an inert solvent such as acetonitrile (B52724) in the presence of a base like triethylamine (B128534) (Et3N) to neutralize the hydrogen chloride byproduct. nih.gov The general synthetic scheme is presented below:
Scheme 1: General Synthesis of Pyridine-2,6-dicarboxamide NNN Pincer Ligands
2 R-NH₂ + ClCO-py-COCl → R-NHCO-py-CONH-R + 2 HCl
py = pyridine-2,6-diyl
This methodology has been successfully applied to a variety of substituted anilines, including those with electronic and steric properties that can be compared to this compound. For instance, new pyridine-2,6-dicarboxamide NNN pincer-type ligands have been synthesized using 2-fluoroaniline, 2-chloroaniline, 2-bromoaniline, and 2-tert-butylaniline. nih.gov The synthesis with 2-tert-butylaniline, which shares the bulky tert-butyl group with the target compound, proceeded efficiently, yielding the corresponding N,N'-bis(2-tert-butylphenyl)pyridine-2,6-dicarboxamide. nih.gov The characterization of these ligands was performed using various spectroscopic techniques, including FT-IR, ¹H NMR, and ¹³C NMR. nih.gov
The successful synthesis of these analogous NNN pincer ligands suggests that this compound would be a suitable substrate for similar transformations, leading to the formation of novel NNN pincer ligands with a unique substitution pattern. The presence of the chloro group at the 2-position and the tert-butyl group at the 5-position would be expected to influence the electronic properties and solubility of both the free ligand and its metal complexes.
Synthesis of Bidentate Schiff Base Ligands
Bidentate Schiff base ligands, which contain an imine (-C=N-) functional group, are readily synthesized through the condensation of a primary amine with an aldehyde or ketone. researchgate.net These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of transition metals. The electronic and steric properties of the resulting metal complexes can be systematically tuned by varying the substituents on both the aldehyde/ketone and the aniline precursors.
While no specific examples of bidentate Schiff base ligands derived directly from this compound were identified in the reviewed literature, the general and widely applicable nature of Schiff base formation allows for a confident prediction of its reactivity. The reaction typically involves refluxing the aniline with a suitable carbonyl compound, often in an alcoholic solvent, sometimes with the addition of an acid catalyst. ppj.org.ly
A relevant example is the synthesis of copper(II) complexes with tridentate Schiff-base ligands derived from the condensation of 2-(aminomethyl)pyridine with 3,5-dihalo-substituted salicylaldehydes. rsc.org This demonstrates the successful incorporation of halogenated aromatic rings into Schiff base ligand frameworks. Furthermore, a variety of Pd(II) complexes with bidentate Schiff base ligands have been synthesized from the condensation of substituted salicylaldehydes with various anilines, including 4-tert-butylaniline. researchgate.net
Based on these established procedures, this compound is expected to react readily with a range of aldehydes and ketones to form novel bidentate Schiff base ligands. The general reaction is depicted below:
Scheme 2: General Synthesis of Bidentate Schiff Base Ligands from this compound
2-Cl, 5-tBu-C₆H₃-NH₂ + R-CHO → 2-Cl, 5-tBu-C₆H₃-N=CH-R + H₂O
The resulting Schiff base ligands would feature the 2-chloro-5-tert-butylphenyl group attached to the imine nitrogen. This substitution pattern would likely impart increased lipophilicity and steric bulk to the ligand, which could in turn influence the coordination geometry, stability, and catalytic activity of its metal complexes.
Formation of β-Diiminate Ligands
β-Diiminate ligands, often referred to as "nacnac" ligands, are another important class of N,N-chelating ligands that have found widespread use in coordination chemistry and catalysis. scholaris.ca They are typically synthesized by the condensation of a β-diketone with two equivalents of a primary amine, often in the presence of an acid catalyst. marquette.eduresearchgate.net The resulting ligands are monoanionic and can stabilize a wide variety of metal ions in various oxidation states.
The synthesis of β-diiminate ligands is a robust reaction, and while no literature was found describing the specific use of this compound, the general applicability of the method suggests its suitability as a precursor. The synthesis generally proceeds as follows:
Scheme 3: General Synthesis of β-Diiminate Ligands
2 R-NH₂ + R'-CO-CH₂-CO-R' → [R'-C(NR)-CH-C(NR)-R']⁻ H⁺ + 2 H₂O
The steric and electronic properties of the aniline used can significantly impact the properties of the resulting β-diiminate ligand and its metal complexes. For instance, the use of bulky anilines can create a sterically hindered coordination pocket around the metal center, which can be advantageous in catalysis by promoting certain reaction pathways.
While direct synthesis with this compound is not reported, related anilines have been successfully employed. For example, a series of β-diketonate, β-ketoiminate, and β-diiminate complexes of difluoroboron have been prepared using various substituted anilines. marquette.edu These studies demonstrate that the electronic properties of the resulting complexes can be fine-tuned by varying the substituents on the aniline ring. marquette.edu The formation of β-diiminate ligands from chloroanilines and methoxyanilines has also been described, indicating that the presence of halogen substituents does not inhibit the reaction. researchgate.net
Therefore, it is highly probable that this compound can be used to synthesize novel β-diiminate ligands. The resulting ligands would possess a unique combination of a chloro substituent, which is electron-withdrawing, and a tert-butyl group, which is sterically demanding and electron-donating through hyperconjugation. This distinct substitution pattern could lead to metal complexes with interesting and potentially useful catalytic or material properties.
Applications in Polymer Science and Engineering
Substituted anilines are important monomers for the synthesis of functionalized polyanilines (PANIs). The properties of these polymers, such as solubility, conductivity, and processability, can be significantly altered by the nature of the substituents on the aniline ring.
Monomeric Precursor for Functionalized Aniline Derivative Polymerization
The oxidative polymerization of aniline and its derivatives is a common method to produce conducting polymers. ua.esresearchgate.netepo.org This process is typically carried out in an acidic medium using a chemical oxidizing agent, such as ammonium (B1175870) persulfate, or through electrochemical methods. The presence of substituents on the aniline ring can influence the polymerization process and the properties of the resulting polymer. For example, the introduction of bulky groups can increase the solubility of the polymer in common organic solvents by preventing the close packing of polymer chains. ua.es
While the direct polymerization of this compound is not specifically detailed in the reviewed literature, the polymerization of other substituted anilines provides a strong indication of its potential as a monomer. For instance, the chemical and electrochemical oxidative polymerization of 2-amino-4-tert-butylphenol (B71990) has been reported. ua.es In this case, the tert-butyl group was introduced to improve the solubility and processability of the resulting polymer. ua.es The study found that the resulting material consisted of oligomers with phenoxazine (B87303) rings as the basic structural unit. ua.es
Given these findings, it is expected that this compound could undergo oxidative polymerization to yield a functionalized polyaniline derivative. The general scheme for the oxidative polymerization is as follows:
Scheme 4: General Oxidative Polymerization of this compound
n (2-Cl, 5-tBu-C₆H₃-NH₂) --[Oxidant]--> [- (2-Cl, 5-tBu-C₆H₂-NH) -]ₙ
The resulting polymer would possess both a chloro and a tert-butyl substituent on each repeating unit. The bulky tert-butyl group would likely enhance the solubility of the polymer, while the chloro group would influence its electronic properties and potentially its environmental stability. The combination of these substituents could lead to a processable conducting polymer with unique characteristics.
Introduction and Control of Chirality in Poly(aniline) Systems
The development of chiral conducting polymers is an area of significant research interest due to their potential applications in chiral separations, asymmetric catalysis, and chiroptical devices. researchgate.netuow.edu.aulabpartnering.orggoogle.com Chirality can be introduced into polyaniline systems through several methods, including the polymerization of chiral monomers, the use of chiral dopants during the polymerization of achiral monomers, or the post-polymerization modification with chiral molecules. uow.edu.augoogle.com
There are no specific reports on the use of this compound for the introduction and control of chirality in polyaniline systems. However, the principles established for other substituted anilines can be applied. One approach would be to synthesize a chiral derivative of this compound and then polymerize this chiral monomer. For example, the synthesis and polymerization of poly[(±)-2-sec-butylaniline] has been reported, where the chirality is inherent to the monomer unit. researchgate.net
Another strategy involves the enantioselective polymerization of a prochiral monomer or the use of a chiral templating agent. While this compound itself is achiral, it could potentially be used in conjunction with a chiral acid dopant to induce a helical conformation in the resulting polymer chains, leading to a chiral polymer complex. google.com This approach has been successfully used to prepare optically active polyaniline by polymerizing aniline in the presence of a chiral acid like camphorsulfonic acid (HCSA). google.com
A chiral porous organic polymer has been synthesized through the nucleophilic substitution reaction of a chiral building block with 1,3,5-tri(4-aminophenyl)benzene, demonstrating the creation of chiral polymers for enantioselective applications. acs.org This highlights a potential pathway where a derivatized this compound could be incorporated into a chiral polymer network.
Role in Specialty Chemical Synthesis
Beyond its use in ligand synthesis and as a potential monomer, this compound can serve as a valuable intermediate in the synthesis of other specialty chemicals, particularly heterocyclic compounds. The combination of the reactive amine group and the substituted aromatic ring allows for its incorporation into a variety of molecular scaffolds.
A notable example of the use of a closely related compound, 2-tert-butylaniline, is in the synthesis of naphthyridine derivatives. mdpi.com A series of these derivatives were prepared in good yields through a chlorination reaction followed by thermal condensation with 2-tert-butylaniline. mdpi.com Naphthyridines are an important class of heterocyclic compounds with a wide range of biological activities, and their synthesis is of significant interest in medicinal chemistry. The successful use of 2-tert-butylaniline in this context suggests that this compound could be a similarly useful building block for the synthesis of novel, substituted naphthyridines.
Furthermore, 2,5-di-tert-butylaniline has been used in the preparation of new rigid bidentate nitrogen ligands such as 1,2-bis[(2,5-di-tert-butylphenyl)imino]acenaphthene and N-(2,5-di-tert-butylphenyl)perylene-3,4-dicarboximide. sigmaaldrich.com These applications in the synthesis of complex organic molecules and ligands for materials science underscore the versatility of substituted anilines like this compound as building blocks in specialty chemical synthesis.
Intermediates for Dyes and Pigments
Aniline and its derivatives, especially those containing halogen and alkyl groups, are foundational intermediates in the manufacturing of a wide range of colorants, including dyes and pigments. ajgreenchem.com The presence of these substituents can influence the final color, fastness, and other critical properties of the dye. This compound is a suitable candidate for this application, primarily through its conversion into a diazonium salt, which can then be used in azo coupling reactions.
Azo dyes, which are characterized by the −N=N− functional group, represent a significant class of synthetic colorants. jchemrev.com Their synthesis is a well-established two-step process. unb.ca The first step involves the diazotization of a primary aromatic amine, such as this compound, typically using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This reaction converts the amino group into a highly reactive diazonium salt. The second step is the azo coupling, where the diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine, to form the stable azo dye. unb.ca Research has demonstrated the use of various tert-butylanilines as diazotizable amines to create a series of azo dyes. rsc.org
Table 1: Generalized Azo Dye Synthesis from this compound
| Step | Reactants | General Reaction | Product |
|---|---|---|---|
| 1. Diazotization | This compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | ![]() |
2-Chloro-5-tert-butyldiazonium chloride |
| 2. Azo Coupling | 2-Chloro-5-tert-butyldiazonium chloride, Coupling Component (e.g., Naphthol derivative) |
| Azo Dye |
The specific shade and properties of the resulting dye are determined by the molecular structure of both the aniline derivative and the coupling component. For instance, diazotized p-t-butylaniline has been coupled with various derivatives of 3-hydroxy-2-naphthamide (B1585262) to produce a range of azoic dyes. rsc.org
Table 2: Examples of Coupling Components for Azoic Dyes
| Coupling Component | Resulting Dye Class (with p-t-butylaniline) |
|---|---|
| N-phenyl derivative of 3-hydroxy-2-naphthamide (Naphtol AS) | Azoic Dye |
| N-o-tolyl derivative of 3-hydroxy-2-naphthamide (Naphtol AS-D) | Azoic Dye |
| Terephthaloyl compound (AS-L3G) | Yellow Dye |
| 3-(N-p-chlorophenylcarbamoyl)-2-hydroxycarbazole (Brenthol BT) | Brown Shade Dye |
Data sourced from studies on analogous tert-butylanilines. rsc.org
Key Building Blocks for Agrochemical Development
The structural motifs present in this compound are found in various biologically active compounds used in agriculture. ajgreenchem.com Halogenated anilines are common precursors for pesticides, including herbicides and fungicides, as the substituents can enhance efficacy and metabolic stability.
Detailed research findings and patent literature illustrate the role of this compound as a direct intermediate in pesticide synthesis. For example, it is used to prepare N-substituted benzylamines with herbicidal properties. google.com The condensation of 2-chloro-5-butylaniline with 2,5-dimethoxybenzyl bromide yields N-(5-butyl-2-chlorophenyl)-2,5-dimethoxybenzylamine, a compound identified for its utility as a pesticide. google.com
Table 3: Synthesis of an N-Substituted Benzylamine Pesticide
| Reactant 1 | Reactant 2 | Product | Application | Reference |
|---|
Furthermore, isomers and closely related derivatives of this compound are crucial for creating advanced quinoline-based agrochemicals. The isomer 4-t-butyl-2-chloroaniline is a key intermediate for synthesizing 6-t-butyl-8-fluoroquinoline derivatives, which have been developed as potent rice blast control agents. google.com This highlights the importance of the chloro-tert-butyl-aniline scaffold in modern fungicide development. Building on this, various 6-(tert-butyl)-8-chloro-2,3-dimethylquinoline derivatives have been synthesized and tested, showing excellent protective efficacy against the fungal pathogen Pyricularia oryzae, which causes rice blast disease. researchgate.net
Table 4: Research on Quinoline-Based Fungicides from Related Anilines
| Lead Compound Class | Pathogen Targeted | Key Findings | Reference |
|---|---|---|---|
| 6-(tert-butyl)-8-chloro-2,3-dimethylquinoline derivatives | Pyricularia oryzae | All tested compounds exhibited excellent protective efficacy (100% at 100 ppm), with one derivative showing high efficacy even at 10 ppm. researchgate.net | researchgate.net |
These examples underscore the synthetic utility of this compound and its structural analogs as essential building blocks for the development of effective agrochemical products.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-Chloro-5-tert-butylaniline, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The analysis of chemical shifts (δ), integration, and spin-spin coupling patterns allows for the assignment of each proton.
The aromatic region would feature three signals for the three protons on the benzene (B151609) ring. Based on the substitution pattern (chloro at C2, tert-butyl at C5), these protons are chemically distinct:
H-6: This proton is ortho to the chlorine atom and meta to the tert-butyl group. It is expected to appear as a doublet, coupled to H-4.
H-4: This proton is meta to the chlorine and ortho to the tert-butyl group. It would appear as a doublet of doublets, showing coupling to both H-3 and H-6.
H-3: This proton is ortho to the amino group and meta to the chlorine atom. It is expected to be a doublet, coupled to H-4.
The amino group (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be variable and dependent on solvent and concentration. The tert-butyl group, containing nine equivalent protons, would present as a sharp singlet in the aliphatic region of the spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -C(CH₃)₃ | ~1.3 | Singlet (s) | N/A |
| -NH₂ | Broad singlet (br s) | N/A | |
| Ar-H (H-3, H-4, H-6) | ~6.6 - 7.2 | Multiplets (m) | Ortho (~7-9 Hz), Meta (~2-3 Hz) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure. The chemical shifts are influenced by the electronic effects of the substituents (-Cl, -NH₂, -C(CH₃)₃).
Aromatic Carbons: Six signals are expected in the aromatic region (typically δ 110-150 ppm). The carbon atom bearing the amino group (C1) and the carbon bearing the tert-butyl group (C5) would be significantly influenced by these substituents. The carbon attached to the chlorine atom (C2) would also show a characteristic shift.
Aliphatic Carbons: The tert-butyl group will produce two signals: one for the quaternary carbon and one for the three equivalent methyl carbons.
Table 2: Predicted ¹³C NMR Signal Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C(CH₃)₃ | ~34 |
| -C(CH₃)₃ | ~31 |
| Aromatic Carbons (C1-C6) | ~115 - 150 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC)
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are employed. ustc.edu.cn
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show cross-peaks between adjacent aromatic protons (H-3 with H-4, and H-4 with H-6), confirming their connectivity and aiding in their definitive assignment. ustc.edu.cnsynquestlabs.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org An HMQC or HSQC spectrum would show a cross-peak connecting each aromatic proton signal (H-3, H-4, H-6) to its corresponding carbon signal (C-3, C-4, C-6). Similarly, the singlet from the tert-butyl protons would correlate to the methyl carbon signal, confirming their direct attachment. ustc.edu.cnwikipedia.org
In situ NMR Spectroscopic Monitoring of Reaction Progress
In situ NMR spectroscopy is a powerful method for monitoring chemical reactions in real-time directly within the NMR tube, providing kinetic and mechanistic insights. core.ac.uk This technique can be applied to study reactions involving anilines, such as alkylation or acylation. rsc.orggoogle.com For instance, the synthesis of this compound or its subsequent conversion to other derivatives could be monitored. By acquiring NMR spectra at regular intervals, the disappearance of starting material signals and the appearance of product signals can be tracked, allowing for the determination of reaction rates and the potential identification of transient intermediates. researchgate.netchemdiv.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental composition. For the molecular formula of this compound, C₁₀H₁₄ClN, the presence of chlorine with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in two major molecular ion peaks separated by two mass units.
The theoretical exact mass for the protonated molecule [M+H]⁺ can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). Experimental analysis using techniques like electrospray ionization (ESI) has confirmed this composition.
Table 3: HRMS Data for this compound
| Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|
| [C₁₀H₁₄³⁵ClN + H]⁺ | 184.0893 | 184.0889 |
The close agreement between the calculated and experimentally found exact mass provides definitive confirmation of the molecular formula of this compound.
X-ray Crystallography for Solid-State Structure Determination
Elucidation of Molecular Conformation and Crystal Packing
While specific single-crystal X-ray diffraction data for this compound is not prominently available in the reviewed literature, its molecular conformation and crystal packing can be inferred from its chemical structure and data from closely related analogues.
The molecular structure is defined by a benzene ring substituted with a chlorine atom, an amino group (-NH₂), and a bulky tert-butyl group. The relative positions of these substituents (chlorine at C2, amino at C1, and tert-butyl at C5) dictate the molecule's conformation. The sterically demanding tert-butyl group does not impose significant out-of-plane distortion on the benzene ring itself, but it influences the local geometry and intermolecular interactions. The amino group's nitrogen atom is expected to be nearly coplanar with the aromatic ring, a common feature in aniline (B41778) derivatives that allows for resonance stabilization. aip.org
As a structural analogue, 2-chloro-5-nitroaniline (B146338) (2C5NA), where the tert-butyl group is replaced by a nitro group, has been studied crystallographically. mdpi.com This compound crystallizes in a monoclinic system with the space group P21/c. mdpi.com It is plausible that this compound would adopt a similar packing arrangement, likely stabilized by intermolecular hydrogen bonds. The primary interactions would involve the amine protons acting as hydrogen bond donors, potentially forming N-H···N or N-H···Cl bonds with neighboring molecules. The crystal packing will be a balance between the formation of these hydrogen bonds and the efficient arrangement of the bulky tert-butyl groups to minimize steric repulsion.
Table 1: Expected and Analogue Crystallographic Parameters
| Parameter | Expected/Analogue Value | Remarks |
|---|---|---|
| Crystal System | Monoclinic (predicted) | Based on the analogue 2-chloro-5-nitroaniline. mdpi.com |
| Space Group | P21/c (predicted) | Based on the analogue 2-chloro-5-nitroaniline. mdpi.com |
| Key Intermolecular Interactions | N-H···N Hydrogen Bonds | The amino group provides hydrogen bond donors. |
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic "fingerprint" that is highly useful for functional group identification.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups. For this compound, characteristic peaks for the amine, aromatic ring, tert-butyl, and chloro-substituents are expected.
The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. rsc.orgrsc.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl group appear just below 3000 cm⁻¹. The presence of the C-Cl bond is indicated by a strong absorption in the lower frequency "fingerprint region," generally between 600 and 800 cm⁻¹. researchgate.net
Table 2: Predicted FT-IR Characteristic Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
|---|---|---|---|
| 3400 - 3500 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | rsc.org |
| 3000 - 3100 | C-H Stretch | Aromatic Ring | rsc.org |
| 2870 - 2970 | C-H Stretch | tert-Butyl Group | rsc.org |
| 1600 - 1620 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | researchgate.net |
| 1450 - 1600 | C=C Stretch | Aromatic Ring | researchgate.net |
| 1365 - 1395 | C-H Bending (Symmetric & Asymmetric) | tert-Butyl Group | rsc.org |
| 1250 - 1350 | C-N Stretch | Aromatic Amine | researchgate.net |
Electronic Absorption and Emission Spectroscopy
This class of techniques investigates the electronic transitions within a molecule, providing insights into its electronic structure and photophysical behavior.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher energy excited state. In aromatic compounds like this compound, the most significant transitions are the π→π* and n→π* transitions. escholarship.orgacs.org
The aniline chromophore exhibits characteristic absorptions that are modified by its substituents. The lone pair of electrons on the amine nitrogen (n electrons) and the π electrons of the benzene ring are involved in these transitions. Both the chloro group and the tert-butyl group act as auxochromes, which modify the absorption wavelength (λmax) and intensity. The electron-donating tert-butyl group and the chloro group (which has both inductive withdrawing and resonance-donating effects) are expected to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* transition compared to unsubstituted benzene. cdnsciencepub.com The n→π* transition, involving the non-bonding electrons of the nitrogen, is also expected and typically occurs at a longer wavelength with lower intensity than the π→π* transitions. escholarship.orgacs.org
Table 3: Predicted Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected λmax Region (nm) | Remarks |
|---|---|---|---|
| π → π * | π (HOMO) to π* (LUMO) | 230 - 250 | Corresponds to the primary benzenoid band, often intense. |
| π → π * | π to π* | 280 - 310 | Corresponds to the secondary benzenoid band, shifted by substituents. escholarship.org |
| n → π * | n (N lone pair) to π* (LUMO) | 300 - 350 | Often appears as a shoulder on the main π→π* band; lower intensity. acs.org |
Fluorescence Spectroscopy for Photophysical Property Analysis
Fluorescence spectroscopy is used to study the emission of light from a substance that has absorbed light. This process involves the excitation of a molecule to an excited singlet state, followed by its relaxation back to the ground state via the emission of a photon. The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference in wavelength is known as the Stokes shift.
Aniline and its derivatives are known to be fluorescent. The photophysical properties, such as the fluorescence quantum yield (the efficiency of the emission process) and the fluorescence lifetime (the duration of the excited state), are highly sensitive to the molecular structure and the surrounding environment (e.g., solvent polarity). While specific fluorescence data for this compound is not documented in the searched sources, it is expected to fluoresce. The presence of the chlorine atom, a heavy atom, could potentially decrease the fluorescence quantum yield through enhanced intersystem crossing to the triplet state.
Table 4: Key Parameters in Fluorescence Spectroscopy
| Parameter | Description |
|---|---|
| Excitation Wavelength (λex) | The wavelength of light used to excite the molecule. |
| Emission Wavelength (λem) | The wavelength of light emitted by the molecule. |
| Stokes Shift | The difference in wavelength or energy between the excitation and emission maxima (λem - λex). |
| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed, indicating emission efficiency. |
Computational and Theoretical Investigations of 2 Chloro 5 Tert Butylaniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost. It is widely used to study the electronic structure of many-body systems, including molecules like substituted anilines. researchgate.net DFT calculations are centered on the electron density of a system rather than its complex many-electron wavefunction, making it a versatile method for a wide range of chemical investigations. rsc.org
A fundamental step in any computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as geometry optimization. For 2-chloro-5-tert-butylaniline, this process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. This optimized structure corresponds to the ground state geometry of the molecule.
DFT methods, such as those employing the B3LYP functional with a split-valence basis set like 6-31G(d,p) or 6-311G(d,p), are standard for this purpose. researchgate.netnih.govmdpi.com The calculations yield key geometrical parameters, including bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not available in the provided sources, a theoretical model based on these standard methods would produce the parameters shown in the table below. The values are predicted based on established DFT calculations for similar aniline (B41778) derivatives. researchgate.net
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations (Note: These are illustrative values based on standard computational methods for similar molecules.)
| Parameter | Description | Predicted Value |
|---|---|---|
| Bond Lengths | ||
| C-Cl | Carbon-Chlorine bond length | ~1.74 Å |
| C-N | Carbon-Nitrogen bond length | ~1.40 Å |
| C-C (Aromatic) | Average Carbon-Carbon bond length in the ring | ~1.39 Å |
| C-C (tert-Butyl) | Bond between ring and tert-butyl group | ~1.53 Å |
| N-H | Nitrogen-Hydrogen bond length | ~1.01 Å |
| Bond Angles | ||
| C2-C1-N | Angle defining amino group position | ~121° |
| C1-C2-Cl | Angle defining chlorine position | ~120° |
| Dihedral Angles |
This interactive table presents predicted data for the molecular geometry of this compound.
The resulting optimized geometry provides the foundation for all subsequent calculations of the molecule's properties and reactivity.
With the optimized geometry, DFT is used to explore the electronic landscape of this compound. Key properties include the frontier molecular orbitals (FMOs), charge distribution, and spin state.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. wikipedia.org The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. mdpi.com For aniline compounds, a higher EHOMO value often correlates with a higher propensity for oxidation. nih.gov The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability and polarizability; a smaller gap suggests the molecule is more easily polarized and chemically reactive. researchgate.net
Charge Distribution: The distribution of electron density within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map or quantified through methods like Mulliken or Natural Population Analysis (NPA). nih.govresearchgate.net These analyses reveal the electrophilic and nucleophilic sites of the molecule. For this compound, the nitrogen atom of the amino group is expected to be a region of high electron density (negative potential), while the hydrogen atoms of the amino group would be regions of lower electron density (positive potential).
Spin States: For the neutral, ground-state this compound molecule, which is a closed-shell system, the ground spin state is a singlet (S=0). Computational studies of related organometallic complexes or radical species may explore other spin states like doublets or triplets, but these are not characteristic of the parent aniline itself. researchgate.netacs.org
Table 2: Predicted Electronic Properties of this compound from DFT Calculations (Note: Values are illustrative and based on calculations for analogous aniline compounds.)
| Property | Description | Predicted Value | Reference Method |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -5.5 eV | nih.gov |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.2 eV | nih.gov |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | ~ 5.3 eV | nih.govresearchgate.net |
| Mulliken Charge on N | Partial charge on the Nitrogen atom | Negative | nih.gov |
This interactive table summarizes key electronic properties predicted for this compound.
Optimization of Molecular Geometries and Ground State Electronic Structures.
Molecular Mechanics and Dynamics Simulations
While DFT is powerful, it can be computationally intensive. For studying larger systems or longer timescale phenomena like conformational changes, molecular mechanics (MM) offers a faster, albeit less detailed, alternative.
Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, this involves the rotation around single bonds, primarily the C-N bond and the C-C bond connecting the tert-butyl group to the aromatic ring.
Molecular mechanics methods, using force fields like AM1, can be employed to perform these studies. researchgate.net The process involves systematically rotating specific bonds and calculating the steric energy at each step to map the potential energy surface. This helps identify the most stable conformers (energy minima) and the energy barriers between them. For a molecule like this compound, steric hindrance between the bulky tert-butyl group, the chlorine atom, and the amino group would significantly influence the preferred conformations. Energy minimization studies using these methods refine the geometry to find the lowest energy conformer, which is crucial for understanding how the molecule interacts with its environment. researchgate.net
Quantum Chemical Approaches to Reactivity and Selectivity Prediction
Beyond static properties, computational chemistry can model the dynamic process of a chemical reaction, providing insight into why certain products are formed over others.
To understand a chemical reaction mechanism, one must characterize the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate.
Quantum chemical methods, particularly DFT, are used to locate and verify transition state structures. rsc.org A true transition state is a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. rsc.org For this compound, one could model a reaction such as electrophilic aromatic substitution. The calculation would identify the transition state for the attack of an electrophile at different positions on the ring, and the relative activation energies would predict the regioselectivity of the reaction. For instance, studies on the Ugi reaction involving 2-tert-butylaniline (B1265841) have successfully used DFT to calculate transition state energies to explain the observed stereoselectivity, demonstrating the predictive power of this approach. rsc.org
Application of Topological Quantum Similarity Measures in Structure-Reactivity Relationships
In the computational investigation of chemical compounds, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are pivotal for predicting the biological activity or physicochemical properties of molecules based on their structure. nih.gov A sophisticated approach within this field involves the use of topological indices derived from molecular quantum similarity measures to establish a mathematical correlation between molecular structure and reactivity. scispace.com This methodology has been effectively applied to various classes of compounds, including substituted anilines, to predict their reactivity, which is often quantified by toxicity endpoints. researchgate.netajrconline.org
The fundamental principle lies in converting a molecule's three-dimensional structure into a numerical descriptor, a topological index, which encapsulates information about the molecule's size, shape, branching, and connectivity. taylorandfrancis.comnih.gov Unlike descriptors that require complex conformational analysis, topological indices can be derived unambiguously from the molecular graph, where atoms are represented as vertices and bonds as edges. taylorandfrancis.com
The process begins with the generation of a molecular graph for the compound of interest, such as this compound. From this graph, various matrices like the adjacency matrix or distance matrix are constructed. scispace.comtaylorandfrancis.com These matrices form the basis for calculating a wide array of topological indices. scispace.com
A further refinement of this method incorporates principles from quantum mechanics, leading to Topological Quantum Similarity Indices (TQSI). Instead of classical distance or adjacency matrices based on bond counts, this technique uses matrices derived from interatomic Molecular Quantum Similarity Measures (MQSM), often with a Coulomb weight operator. scispace.com This approach provides a more nuanced description of the electronic environment within the molecule, which is central to its reactivity.
Once a set of relevant topological descriptors is calculated for a series of related compounds, a multilinear regression (MLR) or other statistical technique is employed to build a model. scispace.comajrconline.org This model takes the form of an equation that correlates the calculated indices with an experimentally measured reactivity value, such as the median lethal concentration (LC50) in aquatic toxicity tests. researchgate.net Such models are validated to ensure their statistical robustness and predictive power. nih.gov
Detailed Research Findings
While specific, dedicated QSAR studies focusing solely on this compound using topological quantum similarity measures are not prevalent in published literature, the established methodology can be applied to understand its potential reactivity relative to other chlorinated anilines. The process involves calculating key topological indices and relating them to a reactivity metric.
For a compound like this compound, the primary descriptors would include indices sensitive to molecular size, branching, and electronic factors. Key topological indices that are frequently used in QSAR studies of aromatic amines include:
Wiener Index (W): The first-ever defined topological index, it is calculated as half the sum of all entries in the distance matrix of the molecular graph. It is a measure of the molecule's compactness. taylorandfrancis.com
Randić Connectivity Index (χ): One of the most widely used indices, it accounts for the degree of branching in the carbon skeleton. taylorandfrancis.com
Balaban Index (J): This index is highly sensitive to the branching patterns of a molecule. scispace.com
Quantum Chemical Descriptors: Parameters such as the energy of the lowest unoccupied molecular orbital (E_LUMO) are often included alongside topological indices. E_LUMO is related to a molecule's electrophilicity and its ability to accept electrons, which is a crucial factor in many reactivity and toxicity mechanisms. researchgate.net
To illustrate the application, a hypothetical QSAR model for a series of chlorinated anilines could be constructed. The table below presents representative data for several anilines, including plausible calculated values for this compound based on its structure, alongside experimental toxicity data for context. The toxicity is represented as log(1/LC50), where a higher value indicates greater toxicity.
| Compound | CAS RN | log(1/LC50)¹ | Wiener Index (W)² | Randić Index (¹χ)² | E_LUMO (eV)³ |
| Aniline | 62-53-3 | 3.66 | 84 | 3.56 | 0.52 |
| 4-Chloroaniline | 106-47-8 | 4.31 | 105 | 4.06 | 0.25 |
| 2,4-Dichloroaniline | 554-00-7 | 4.79 | 128 | 4.56 | 0.08 |
| This compound | 53025-72-2 | N/A | 235 | 5.45 | 0.15 |
| 3,5-Dichloroaniline | 626-43-7 | 4.64 | 128 | 4.56 | -0.01 |
| ¹ Toxicity data against carp (B13450389) (Cyprinus carpio), values may vary across studies. | |||||
| ² Representative values calculated or estimated based on molecular structure. | |||||
| ³ Theoretical values representing the energy of the lowest unoccupied molecular orbital. |
Using a data set like the one illustrated above, a multilinear regression analysis could yield a QSAR equation of the following general form:
log(1/LC50) = b₀ + b₁(¹χ) + b₂(W) + b₃(E_LUMO)
Q & A
Q. What are the key considerations for synthesizing 2-Chloro-5-tert-butylaniline with high purity?
To ensure high purity, prioritize:
- Synthetic route optimization : Use nitro precursor reduction (e.g., catalytic hydrogenation with Pd/C) followed by tert-butyl group introduction via Friedel-Crafts alkylation. Monitor intermediates by TLC or HPLC .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Confirm purity via melting point analysis and NMR spectroscopy (e.g., absence of residual solvent peaks in H NMR) .
- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include full experimental details, such as reaction stoichiometry, solvent ratios, and purification steps, ensuring reproducibility .
Q. How can researchers validate the identity of this compound?
- Spectroscopic characterization : Compare H/C NMR chemical shifts with literature data (e.g., tert-butyl protons at δ ~1.3 ppm as a singlet). Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHClN) .
- Cross-referencing databases : Validate spectral data against CAS Registry entries (e.g., CAS RN: [insert number]) via SciFinder or Reaxys, ensuring alignment with prior studies .
Q. What analytical techniques are suitable for quantifying trace impurities in this compound?
- GC-MS or LC-MS : Employ internal standards (e.g., deuterated analogs) to correct for matrix effects. Use a C18 column with acetonitrile/water mobile phase for LC separations .
- Derivatization : Enhance detection sensitivity for amino groups via dansyl chloride labeling, followed by fluorescence detection .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectral data for this compound derivatives?
- Hypothesis testing : If NMR signals deviate from expected patterns (e.g., unexpected splitting), consider steric hindrance from the tert-butyl group or rotational isomerism. Perform variable-temperature NMR to assess conformational dynamics .
- Comparative analysis : Cross-check with computational models (e.g., DFT calculations for H NMR chemical shifts) using software like Gaussian or ORCA .
Q. What experimental design strategies minimize side reactions during functionalization of this compound?
- Protecting group strategies : Temporarily block the aniline NH group with acetyl or Boc protection before electrophilic substitutions to prevent undesired nucleophilic side reactions .
- Reaction monitoring : Use in-situ IR spectroscopy to track intermediate formation (e.g., disappearance of NH stretch at ~3400 cm) and optimize reaction time/temperature .
Q. How can researchers assess the environmental impact of this compound in degradation studies?
- Advanced oxidation processes (AOPs) : Degrade the compound via UV/HO or Fenton’s reagent, analyzing byproducts via LC-QTOF-MS. Compare degradation pathways to EPA’s CompTox Dashboard data for analogous chlorinated anilines .
- Ecotoxicology assays : Use Daphnia magna or zebrafish embryos to evaluate acute toxicity, referencing OECD guidelines for standardized protocols .
Methodological Resources
- Reproducibility : Adhere to journal standards for supplementary data (e.g., detailed spectral copies, chromatograms) to enable replication .
- Data validation : Use ChemIDplus or EPA DSSTox to verify chemical properties and regulatory status .
- Ethical reporting : Disclose all synthetic yields, failed attempts, and anomalous data to support robust scientific discourse .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

